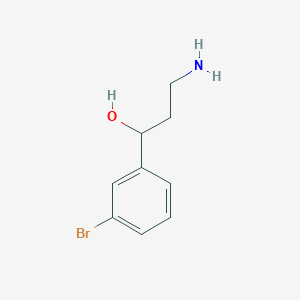

3-氨基-1-(3-溴苯基)丙醇

概述

描述

“3-Amino-1-(3-bromophenyl)propan-1-ol” is a compound with the molecular formula C9H12BrNO . It’s a derivative of aminopropanol, which is one of the simplest aminopropanols . This compound is used as a reagent in the synthesis of dimethylmorpholine substituted daphneolone derivatives with fungicidal properties .

Synthesis Analysis

The synthesis of “3-Amino-1-(3-bromophenyl)propan-1-ol” involves several steps. One method involves the use of M1, ethylene glycol dimethyl ether, sodium borohydride, and aluminum trichloride . The reaction is carried out at room temperature and then heated to 50 °C for 2 hours. The reaction mixture is then poured into ice water for hydrolysis, adjusted to pH=2 with sulfuric acid, extracted with ethyl acetate, washed with 10% sodium bicarbonate until neutral, and the solvent is then evaporated .Molecular Structure Analysis

The molecular structure of “3-Amino-1-(3-bromophenyl)propan-1-ol” can be represented by the InChI code: 1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2 . This indicates that the compound has a bromophenyl group attached to the first carbon of the propanol chain, and an amino group attached to the third carbon .科学研究应用

β-肾上腺素受体阻滞剂的心脏选择性

已对3-氨基-1-(3-溴苯基)丙醇及类似化合物进行研究,以了解其对β1-和β2-肾上腺素受体的亲和力,这对于心脏选择性β受体阻滞剂的开发至关重要。这项研究对心血管药理学具有重要意义,特别是在开发需要选择性靶向这些受体的心脏疾病治疗方面(Rzeszotarski et al., 1979)。

潜在的静脉麻醉剂

已对3-氨基-1-(3-溴苯基)丙醇衍生物进行研究,以探讨其作为静脉麻醉剂的潜在用途。这些研究包括合成和生物学检验某些衍生物,突显了该化合物在麻醉研究中的相关性(Stenlake et al., 1989)。

抗微生物药剂

已对从3-氨基-1-(3-溴苯基)丙醇衍生的取代苯基氮杂环丙烷进行研究,以探讨其潜在的抗微生物特性。这包括各种衍生物的合成和表征,强调了该化合物在寻找新的抗微生物药剂方面的重要性(Doraswamy & Ramana, 2013)。

碳钢腐蚀的抑制

已对该化合物在合成抑制碳钢腐蚀的三级胺中的作用进行研究。这项研究在腐蚀科学和材料工程领域尤为重要,为防止金属腐蚀提供了见解(Gao et al., 2007)。

聚胺的合成

已将3-氨基-1-(3-溴苯基)丙醇用于合成聚胺,特别是在药物和基因传递应用中。这种合成方法对于生产广泛范围的聚胺产品具有重要意义,有助于推动生物医学研究的进展(Cassimjee et al., 2012)。

非毒性聚(醚亚胺)树状聚合物

已将该化合物用于合成具有氮核心的聚(醚亚胺)树状聚合物。这些树状聚合物被发现是非毒性的,对于生物学研究尤为重要,特别是在纳米技术和药物传递系统领域(Krishna et al., 2005)。

安全和危害

未来方向

“3-Amino-1-(3-bromophenyl)propan-1-ol” is a chiral molecule with a single stereocenter at the carbon atom, which makes it highly desirable for drug design and development. Its potential applications in the fields of medicinal chemistry, pharmaceuticals, and material sciences are being explored.

Relevant Papers There are several papers and technical documents related to “3-Amino-1-(3-bromophenyl)propan-1-ol” and similar compounds available at Sigma-Aldrich . These documents can provide more detailed information about the compound’s properties, synthesis, and potential applications.

作用机制

Target of Action

As a compound containing both an amino and a hydroxyl group, “3-Amino-1-(3-bromophenyl)propan-1-ol” belongs to the class of propanolamines . Propanolamines often interact with various receptors in the body, such as adrenergic receptors, which play a role in the sympathetic nervous system .

Mode of Action

The mode of action would depend on the specific target of the compound. For instance, if it targets adrenergic receptors, it could either inhibit or stimulate the receptor, leading to various physiological effects .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For instance, if it acts on adrenergic receptors, it could affect cellular signaling pathways and lead to changes in cellular function .

生化分析

Biochemical Properties

3-Amino-1-(3-bromophenyl)propan-1-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially acting as a substrate or inhibitor. The nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions due to the presence of the amino and hydroxyl groups .

Cellular Effects

The effects of 3-Amino-1-(3-bromophenyl)propan-1-ol on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in stress responses or metabolic pathways. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 3-Amino-1-(3-bromophenyl)propan-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding often involves the amino and hydroxyl groups of the compound, which can form hydrogen bonds with target molecules. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-1-(3-bromophenyl)propan-1-ol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have also been noted, with some studies indicating potential cumulative effects on cell metabolism .

Dosage Effects in Animal Models

The effects of 3-Amino-1-(3-bromophenyl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include cellular damage or disruption of normal metabolic processes .

Metabolic Pathways

3-Amino-1-(3-bromophenyl)propan-1-ol is involved in various metabolic pathways. It can be metabolized by enzymes such as aminotransferases or dehydrogenases, leading to the formation of metabolites that may have distinct biological activities. The compound’s interactions with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, 3-Amino-1-(3-bromophenyl)propan-1-ol is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes. Additionally, the compound’s localization and accumulation within cells can be influenced by its interactions with cellular components, such as cytoskeletal elements or organelles .

Subcellular Localization

The subcellular localization of 3-Amino-1-(3-bromophenyl)propan-1-ol can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its precise biological roles .

属性

IUPAC Name |

3-amino-1-(3-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXHDZGCJJOHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)

![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1527575.png)

![[2-(Hexyloxy)-4-methylphenyl]methanamine](/img/structure/B1527579.png)

![2-[2-(Dimethylamino)ethoxy]pyridine-4-carboxylic acid](/img/structure/B1527586.png)